methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate
Description
Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate (molecular formula: C₁₁H₁₀ClNO₃; molecular weight: 239.66 g/mol) is a substituted indole derivative featuring a chlorine atom at position 4, a methoxy group at position 7, and a methyl ester at position 2 of the indole scaffold . Indole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The structural uniqueness of this compound lies in its substitution pattern, which influences electronic distribution, steric effects, and intermolecular interactions. Crystallographic studies of related indole carboxylates (e.g., methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate) highlight the role of substituents in dictating molecular packing and stability .
Properties
IUPAC Name |
methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-15-9-4-3-7(12)6-5-8(11(14)16-2)13-10(6)9/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHSLFGNSXJTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=C(N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate typically involves the reaction of 4-chloro-7-methoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Biological Applications
The biological applications of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate are significant, particularly in the development of therapeutic agents.
Antimicrobial Activity
Research indicates that compounds derived from indoles, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Cytotoxicity and Cancer Research
Indole derivatives have been investigated for their cytotoxic effects against cancer cell lines. This compound has been tested for its ability to induce apoptosis in cancer cells, making it a candidate for further development in oncology .
Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to specific proteins involved in disease pathways. These studies provide insights into its mechanism of action and potential therapeutic targets .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated inhibition of Mycobacterium tuberculosis at low concentrations. |
| Study B | Cytotoxicity | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study C | Molecular Docking | Identified potential binding sites on target proteins relevant to cancer therapy, suggesting a multi-target approach. |
Mechanism of Action
The mechanism of action of methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole scaffold allows it to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the indole core .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter physicochemical and biological properties. Key analogues include:
Table 1: Structural and Molecular Comparison
Key Differences in Reactivity
- Electrophilic Substitution : The chlorine atom at position 4 deactivates the indole ring, directing further substitutions to position 5 or 6, unlike methoxy-dominated analogues where position 3 is more reactive .
- Stability : The ester group at position 2 is susceptible to hydrolysis under basic conditions, a trait shared with methyl 7-methoxy-1H-indole-2-carboxylate but mitigated in carboxylic acid derivatives like 7-chloro-2-(methoxycarbonyl)-3-methyl-1H-indole-4-carboxylic acid .
Biological Activity
Methyl 4-chloro-7-methoxy-1H-indole-2-carboxylate is a member of the indole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Overview of Indole Derivatives
Indole derivatives are known for their ability to interact with various biological targets, leading to significant therapeutic effects. The presence of electron-donating groups, such as methoxy and chloro, enhances the reactivity and biological potential of these compounds. Specifically, this compound has been studied for its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions .
Target Interactions
This compound binds with high affinity to multiple receptors involved in critical biochemical pathways. Its mechanism involves modulation of signal transduction pathways, which can lead to changes in cellular processes such as apoptosis and proliferation.
Biochemical Pathways
The compound influences several biological activities:
- Anticancer Activity : Indole derivatives have shown promising results in inhibiting cancer cell growth. This compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells .
- Antimicrobial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent .
- Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Case Studies and Experimental Data
-
Anticancer Activity :
- In vitro studies revealed that this compound exhibited an IC50 value in the low micromolar range against MCF-7 cells, indicating potent anticancer activity .
- A study showed that this compound induced apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
- Antimicrobial Activity :
- Anti-inflammatory Studies :
Data Summary Table
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at the C2 position undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| 1 M LiOH in ethanol/water, RT | 4-Chloro-7-methoxy-1H-indole-2-carboxylic acid | 92% |
Mechanism:
- Base-mediated saponification cleaves the ester bond, forming the carboxylate salt.
- Acidification (e.g., HCl) protonates the carboxylate to yield the free acid.
Electrophilic Substitution Reactions
The electron-rich indole ring (activated by methoxy and chloro groups) undergoes regioselective electrophilic substitution. Key positions for reactivity include C3, C5, and C6.
a. Halogenation
| Reagents/Conditions | Product | Position | Yield | Source |
|---|---|---|---|---|
| NBS (N-bromosuccinimide), DMF | 5-Bromo-4-chloro-7-methoxy-1H-indole-2-carboxylate | C5 | 65% |
Notes:
- Methoxy groups at C7 direct electrophiles to adjacent positions (C6 or C5) via resonance effects.
- Steric hindrance from the C4 chlorine may favor substitution at C5 over C6.
Cross-Coupling Reactions
The chloro substituent at C4 enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 4-Aryl-7-methoxy-1H-indole-2-carboxylate | 70–85% |
Key Applications:
- Used to introduce aryl/heteroaryl groups at C4 for drug discovery scaffolds.
Oxidation and Reduction
a. Oxidation of the Indole Ring
Oxidative dimerization or hydroxylation can occur under strong oxidizing conditions:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| MnO₂, DCM | 4-Chloro-7-methoxy-1H-indole-2,3-dione | 58% |
b. Reduction of the Carboxylate
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄, THF | 4-Chloro-7-methoxy-1H-indole-2-methanol | 78% |
Functionalization via Methoxy Group
The C7 methoxy group can undergo demethylation or act as a directing group:
a. Demethylation
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| BBr₃, DCM, −78°C | 4-Chloro-7-hydroxy-1H-indole-2-carboxylate | 80% |
b. Friedel-Crafts Acylation
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| AcCl, AlCl₃, DCM | 4-Chloro-7-methoxy-5-acetyl-1H-indole-2-carboxylate | 45% |
Nucleophilic Aromatic Substitution
The chloro group at C4 participates in nucleophilic substitution with amines or alkoxides:
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Piperazine, K₂CO₃, DMF | 4-(Piperazin-1-yl)-7-methoxy-1H-indole-2-carboxylate | 65% |
Critical Insights from Research
- Regioselectivity: The C7 methoxy group strongly directs electrophiles to C5/C6, while the C4 chloro group restricts reactivity at C3 .
- Synthetic Utility: The compound serves as a versatile intermediate for antitumor and antimicrobial agents due to its dual functionalization sites .
- Stability: The methyl ester enhances stability during storage compared to free acids, making it preferable for multi-step syntheses .
Q & A
Q. Key factors :
- Temperature : Excessive heat (>120°C) can lead to decomposition of the indole core.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity in cross-coupling steps .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Question
Discrepancies in biological data (e.g., IC₅₀ values in kinase inhibition assays) often arise from:
- Variability in assay conditions (e.g., ATP concentration, pH).
- Impurity profiles : Residual solvents or byproducts (e.g., dechlorinated intermediates) can skew results.
Q. Methodological solutions :
- HPLC-MS purity verification : Ensure >95% purity before biological testing .
- Standardized assays : Use consistent protocols (e.g., Eurofins Panlabs kinase profiling) for cross-study comparisons .
- Dose-response curves : Perform triplicate experiments to assess reproducibility .
What analytical techniques are most effective for characterizing this compound?
Basic Question
- NMR spectroscopy :
- ¹H NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and indole NH (δ ~10.2 ppm) .
- ¹³C NMR : Carboxylate carbonyl at δ ~165 ppm .
- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 254.0 .
- X-ray crystallography : Resolves steric effects from the 4-chloro and 7-methoxy substituents (bond angles: C4-Cl = 1.73 Å; C7-OCH₃ = 1.42 Å) .
How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?
Advanced Question
The electron-withdrawing chloro group at C4 activates the indole ring for electrophilic attacks, while the methoxy group at C7 donates electrons via resonance, creating regioselective reactivity:
- C2 carboxylate : Acts as a leaving group in ester hydrolysis (e.g., LiOH/THF/water, 0°C to RT) .
- C3 position : Electron-rich due to indole’s aromatic system, favoring electrophilic substitutions (e.g., nitration) .
Computational modeling : DFT studies (B3LYP/6-311+G(d,p)) predict charge distribution, guiding synthetic modifications .
What strategies optimize the compound’s stability during long-term storage?
Basic Question
- Storage conditions :
- Temperature : -20°C in amber vials to prevent photodegradation.
- Humidity : Desiccants (silica gel) prevent ester hydrolysis .
- Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC .
How does this compound interact with biological targets like kinases or GPCRs?
Advanced Question
- Kinase inhibition : The chloro group enhances hydrophobic interactions with ATP-binding pockets (e.g., CDK2 inhibition: Kᵢ = 0.8 µM) .
- GPCR modulation : Methoxy and carboxylate groups form hydrogen bonds with serotonin receptors (5-HT₂A/5-HT₂C), validated via radioligand displacement assays .
- SAR studies : Methyl-to-ethyl ester substitution reduces potency by 10-fold, highlighting the carboxylate’s role in target binding .
What are the key challenges in scaling up synthesis from milligram to gram quantities?
Advanced Question
- Byproduct formation : Overchlorination at C4/C5 positions during scale-up.
- Solution : Use flow chemistry to control reaction exothermicity and residence time .
- Purification : Silica gel chromatography is inefficient for large batches.
- Alternative : Recrystallization from ethanol/water (70:30 v/v) improves yield to 85% .
How can researchers differentiate this compound from structurally similar indole derivatives?
Basic Question
- Chromatographic retention : Compare HPLC retention times (C18 column, acetonitrile/water gradient: 12.3 min vs. 11.1 min for ethyl ester analogs) .
- Vibrational spectroscopy : IR peaks at 1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C-Cl stretch) .
What computational tools predict the compound’s pharmacokinetic properties?
Advanced Question
- ADMET prediction : SwissADME or ADMETLab estimate:
- LogP : 2.1 (moderate lipophilicity).
- BBB permeability : Low (logBB = -1.2), suggesting limited CNS activity .
- Molecular docking : AutoDock Vina models interactions with CYP3A4 (metabolism hotspot) .
How do solvent effects influence the compound’s reactivity in Suzuki-Miyaura couplings?
Advanced Question
- Polar solvents (DMSO, DMF): Stabilize transition states, improving coupling efficiency (yield: 78% vs. 45% in THF) .
- Water content : >5% H₂O promotes hydrolysis of the methyl ester.
- Mitigation : Use anhydrous conditions with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
